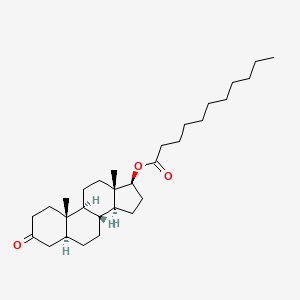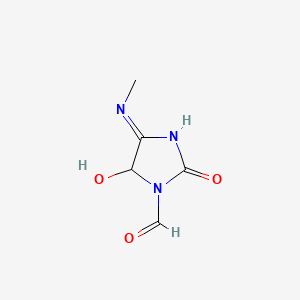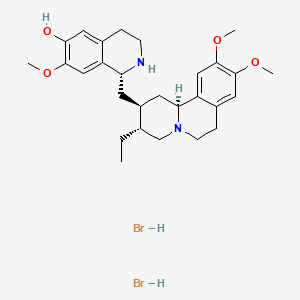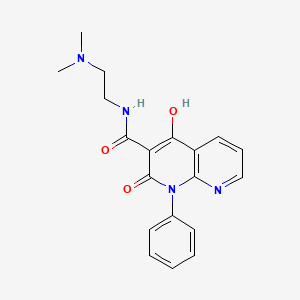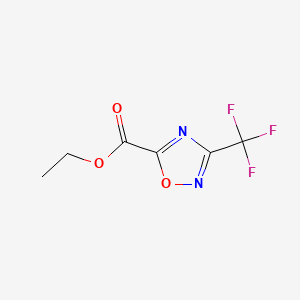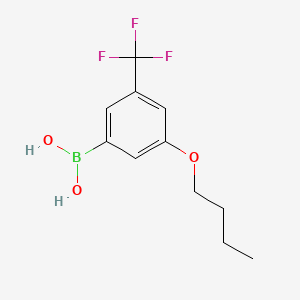![molecular formula C14H18FN B594435 7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1266894-81-8](/img/structure/B594435.png)
7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C14H18FN . It has an average mass of 219.298 Da and a monoisotopic mass of 219.142334 Da .
Molecular Structure Analysis
The molecular structure of “7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” is characterized by a spiro[cyclohexane-1,4’-isoquinoline] core with a fluorine atom at the 7’ position . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .Scientific Research Applications
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, which share structural similarities with the compound of interest through the isoquinoline moiety, have shown a wide range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. These derivatives are important in the development of novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Spiropyran and Spirooxazine for Fluorescence Applications
Studies on spiropyrans and spirooxazines, which are related to spiro compounds, have explored their structure under external stimuli and their use in composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These compounds exhibit reversible physicochemical property changes under various stimuli, which is advantageous for developing multifunctional materials for sensing, probing, and optical elements (Xia et al., 2017).
Photocatalytic Applications of Fluorinated Compounds
The role of fluorine atoms in enhancing the hydrogen bond accepting capabilities of organic compounds has been reviewed, which is relevant for understanding the chemical behavior and potential applications of fluorinated compounds like the one . The study provides insights into the use of fluorinated compounds in catalysis and material science, highlighting their unique properties due to the presence of fluorine (Howard et al., 1996).
properties
IUPAC Name |
7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJXUXXOUGSMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


